6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxyphenylsulfonyl group at the 4th position, and a piperidin-1-ylcarbonyl group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Methoxyphenylsulfonyl Group: This step involves sulfonylation using methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Incorporation of the Piperidin-1-ylcarbonyl Group: This can be achieved through an amide coupling reaction using piperidine and a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the piperidin-1-ylcarbonyl moiety.
Substitution: The fluorine atom and the sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may include secondary amines or alcohols.
Substitution: Substituted products will depend on the nucleophile used.
Scientific Research Applications
6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of fluorinated quinolines on biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of the fluorine atom can enhance binding affinity and selectivity. The sulfonyl group can increase the compound’s solubility and stability, while the piperidin-1-ylcarbonyl group can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-[4-(methoxymethyl)piperidin-1-yl]quinoline
- 6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(thiomorpholin-4-ylcarbonyl)quinoline
Uniqueness
6-FLUORO-4-(4-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxyphenylsulfonyl group can improve solubility and the piperidin-1-ylcarbonyl group can enhance pharmacokinetic properties.
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-29-16-6-8-17(9-7-16)30(27,28)21-18-13-15(23)5-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUHYUDTCEWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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